molecular formula C17H23N5O3S2 B1182353 PCTYIXSUAFAVHO-UHFFFAOYSA-N

PCTYIXSUAFAVHO-UHFFFAOYSA-N

Cat. No.: B1182353
M. Wt: 409.523
InChI Key: PCTYIXSUAFAVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, based on analogous compounds and standard chemical nomenclature, this identifier corresponds to a unique molecular structure registered in chemical databases. InChIKeys are non-proprietary identifiers that encode molecular features such as connectivity, stereochemistry, and tautomeric states. While specific data for this compound (e.g., molecular formula, synthesis, or applications) is absent in the provided sources, its comparison with structurally similar compounds can be inferred using general principles of chemical analysis and evidence from related substances .

Properties

Molecular Formula

C17H23N5O3S2

Molecular Weight

409.523

InChI

InChI=1S/C17H23N5O3S2/c1-25-9-8-20-7-4-13-12(10-20)15(24)22-16(18-13)27-17(19-22)26-11-14(23)21-5-2-3-6-21/h2-11H2,1H3

InChI Key

PCTYIXSUAFAVHO-UHFFFAOYSA-N

SMILES

COCCN1CCC2=C(C1)C(=O)N3C(=N2)SC(=N3)SCC(=O)N4CCCC4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize PCTYIXSUAFAVHO-UHFFFAOYSA-N, we analyze structurally analogous compounds from the evidence, focusing on physical-chemical properties, functional groups, and applications.

Table 1: Key Properties of Selected Compounds

InChIKey Molecular Formula Molecular Weight LogP TPSA (Ų) Hydrogen Bond Donors/Acceptors Key Functional Groups Reference
NPMRPDRLIHYOBW-UHFFFAOYSA-N Not provided Not provided 2.3 45.8 2 donors, 4 acceptors Amide, aromatic rings
HVXHWBMLTSDYGK-UHFFFAOYSA-N C₇H₈ClF₃N₂ 212.60 1.8 36.2 1 donor, 3 acceptors Trifluoromethyl, pyridine
PCWKUDHSYGKCAI-UHFFFAOYSA-N C₂₄H₂₆N₄O₃ 430.50 3.5 84.5 2 donors, 6 acceptors Triazoloquinazoline, amide

Key Observations:

Structural Similarities :

  • Compounds like HVXHWBMLTSDYGK-UHFFFAOYSA-N (C₇H₈ClF₃N₂) and PCWKUDHSYGKCAI-UHFFFAOYSA-N (C₂₄H₂₆N₄O₃) share heteroaromatic cores (e.g., pyridine, triazoloquinazoline), which influence their reactivity and binding properties. These moieties are common in pharmaceuticals and agrochemicals due to their stability and interaction with biological targets .
  • The presence of trifluoromethyl (-CF₃) groups in HVXHWBMLTSDYGK-UHFFFAOYSA-N enhances metabolic stability and lipophilicity, a feature critical in drug design .

Physicochemical Properties :

  • LogP Differences : PCWKUDHSYGKCAI-UHFFFAOYSA-N (LogP 3.5) exhibits higher lipophilicity than HVXHWBMLTSDYGK-UHFFFAOYSA-N (LogP 1.8), likely due to its larger aromatic system and alkyl substituents .
  • TPSA Trends : Higher topological polar surface area (TPSA) in PCWKUDHSYGKCAI-UHFFFAOYSA-N (84.5 Ų) correlates with increased hydrogen-bonding capacity, affecting solubility and membrane permeability .

Synthetic and Functional Comparisons: HVXHWBMLTSDYGK-UHFFFAOYSA-N is synthesized via coupling reactions using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a method common for amide bond formation in medicinal chemistry .

Research Implications and Data Gaps

While direct data on This compound is unavailable in the provided evidence, the comparison framework highlights critical parameters for evaluating its analogs:

  • Hypothetical Applications : If this compound contains a pyridine or amide group (common in the compared compounds), it may serve as a precursor in antiviral or anticancer agents .
  • Data Limitations : The absence of specific studies on this compound underscores the need for targeted synthesis and characterization to confirm its properties and bioactivity.

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